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  • Product: Methyl 4-chloro-5-formyl-2-hydroxybenzoate
  • CAS: 2174001-19-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-chloro-5-formyl-2-hydroxybenzoate: Synthesis, Properties, and Spectroscopic Analysis

Abstract This technical guide provides a comprehensive overview of Methyl 4-chloro-5-formyl-2-hydroxybenzoate, a substituted aromatic aldehyde with significant potential in synthetic chemistry. Due to the limited availab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-chloro-5-formyl-2-hydroxybenzoate, a substituted aromatic aldehyde with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from established chemical principles and analogous compounds to predict its physicochemical properties, propose a viable synthetic route, and forecast its spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound.

Introduction and Compound Overview

Methyl 4-chloro-5-formyl-2-hydroxybenzoate is a multifunctional aromatic compound belonging to the class of substituted salicylaldehydes. Its structure incorporates a hydroxyl group, a methyl ester, a chloro substituent, and a formyl (aldehyde) group on a benzene ring. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, such as Schiff bases, heterocyclic compounds, and potential pharmaceutical agents.

The electron-withdrawing nature of the chloro, formyl, and methyl ester groups, combined with the electron-donating hydroxyl group, creates a unique electronic environment within the molecule, influencing its reactivity and potential applications. While specific studies on Methyl 4-chloro-5-formyl-2-hydroxybenzoate are not widely published, its properties and reactivity can be reliably inferred from well-understood chemical theories and the known characteristics of its structural analogs.

Predicted Physicochemical Properties and Safety Data

The following table summarizes the predicted physicochemical properties of Methyl 4-chloro-5-formyl-2-hydroxybenzoate. These values are calculated or estimated based on its chemical structure and data from similar compounds.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₉H₇ClO₄Calculated from structure
Molecular Weight 214.60 g/mol Calculated from formula
Appearance Likely a solid at room temperatureBased on analogs like Methyl 5-chloro-2-hydroxybenzoate (m.p. 46-50 °C)[1][2]
Melting Point Estimated in the range of 80-120 °CInferred from related substituted salicylaldehydes
Boiling Point > 300 °C (decomposes)Inferred from related compounds
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)General solubility of similar aromatic compounds
CAS Number Not assigned or readily available-

Predicted Hazard Information: Based on the hazard statements for structurally similar compounds like Methyl 4-bromo-5-chloro-2-hydroxybenzoate, the following hazards are anticipated:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended when handling this compound.

Proposed Synthesis: Formylation of Methyl 4-chloro-2-hydroxybenzoate

A logical and efficient synthetic route to Methyl 4-chloro-5-formyl-2-hydroxybenzoate is the ortho-formylation of the readily available precursor, Methyl 4-chloro-2-hydroxybenzoate. The hydroxyl group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is occupied by the chloro group, formylation is expected to occur at one of the ortho positions. Given the steric hindrance from the adjacent methyl ester, the formyl group is anticipated to add to the C5 position.

Two classical methods for the ortho-formylation of phenols are the Reimer-Tiemann reaction [3][4][5][6][7] and the Duff reaction [8][9][10][11]. For phenols containing electron-withdrawing groups, the Duff reaction, or a modification thereof using strong acids, often provides better yields[12].

Proposed Synthetic Workflow: Modified Duff Reaction

The proposed synthesis involves the reaction of Methyl 4-chloro-2-hydroxybenzoate with hexamethylenetetramine (HMTA) in a strong acid medium, such as trifluoroacetic acid or polyphosphoric acid, followed by acidic hydrolysis.

G cluster_start Starting Material cluster_reaction Formylation Reaction cluster_hydrolysis Hydrolysis cluster_product Final Product start Methyl 4-chloro-2-hydroxybenzoate react Reaction with Hexamethylenetetramine (HMTA) in Trifluoroacetic Acid (TFA) start->react Step 1 hydrolyze Acidic Hydrolysis (e.g., aq. HCl) react->hydrolyze Step 2 product Methyl 4-chloro-5-formyl-2-hydroxybenzoate hydrolyze->product Step 3

Caption: Proposed synthetic workflow for Methyl 4-chloro-5-formyl-2-hydroxybenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve Methyl 4-chloro-2-hydroxybenzoate (1.0 eq.) in trifluoroacetic acid (10-20 volumes).

  • Addition of Reagent: To the stirred solution, add hexamethylenetetramine (1.5-2.0 eq.) portion-wise, controlling any initial exotherm by cooling the flask in an ice bath.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Add concentrated hydrochloric acid (5 volumes) and stir the mixture at room temperature for 1-2 hours to hydrolyze the intermediate imine.

  • Workup: The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for Methyl 4-chloro-5-formyl-2-hydroxybenzoate based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • -OH Proton: A broad singlet is expected at a downfield chemical shift (δ 10-12 ppm) due to the phenolic hydroxyl group, which may be involved in intramolecular hydrogen bonding with the adjacent ester or formyl group.

  • -CHO Proton: A singlet for the aldehydic proton is predicted to appear in the range of δ 9.5-10.5 ppm.

  • Aromatic Protons: Two singlets (or two doublets with a small coupling constant) are expected for the two aromatic protons. The proton at C3 (ortho to the hydroxyl and meta to the chloro group) would likely appear around δ 7.0-7.5 ppm, while the proton at C6 (ortho to the formyl and meta to the hydroxyl group) would be more downfield, around δ 7.8-8.2 ppm.

  • -OCH₃ Protons: A singlet for the methyl ester protons is expected around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: The aldehydic carbon should appear around δ 190-200 ppm, and the ester carbonyl carbon around δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group (C2) would be the most upfield among the substituted carbons, while the carbons attached to the electron-withdrawing groups (C1, C4, C5) would be more downfield.

Infrared (IR) Spectroscopy
  • -OH Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the aldehydic C-H stretch should produce two weak bands around 2720 and 2820 cm⁻¹.

  • C=O Stretch: Two distinct carbonyl stretching bands are predicted: one for the ester group around 1720-1740 cm⁻¹ and another for the aldehyde group around 1680-1700 cm⁻¹. The exact positions will be influenced by conjugation and potential hydrogen bonding.

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 214, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 216 with about one-third the intensity of the M⁺ peak is expected.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z 31) from the ester, the loss of the formyl group (-CHO, m/z 29), and potentially the loss of a chlorine atom (-Cl, m/z 35/37).

Potential Applications and Reactivity

Methyl 4-chloro-5-formyl-2-hydroxybenzoate is a versatile building block for organic synthesis.

  • Precursor to Schiff Bases: The aldehyde functionality can readily react with primary amines to form Schiff bases (imines). These compounds are known for their diverse biological activities and as ligands in coordination chemistry.

  • Synthesis of Heterocycles: The presence of multiple reactive sites allows for its use in the synthesis of various heterocyclic systems, such as benzofurans, benzoxazines, and coumarins, which are important scaffolds in medicinal chemistry.

  • Ligand Synthesis: The hydroxyl and formyl groups can act as coordination sites for metal ions, making this compound a potential precursor for the synthesis of novel metal complexes with catalytic or material science applications.

The reactivity of the molecule is governed by its functional groups. The aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various condensation reactions. The phenolic hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid.

Conclusion

While direct experimental data for Methyl 4-chloro-5-formyl-2-hydroxybenzoate is scarce, this technical guide provides a robust, scientifically grounded overview of its predicted properties, a plausible synthetic route, and expected spectroscopic characteristics. By leveraging knowledge of fundamental organic chemistry principles and data from closely related compounds, researchers and scientists can better anticipate the behavior of this molecule and design experiments for its synthesis and application. Further experimental validation of the predictions outlined in this guide will be invaluable to the scientific community.

References

  • Duff reaction. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]

  • Duff Reaction. Name Reactions in Organic Synthesis. Accessed February 24, 2026.
  • Reimer–Tiemann reaction. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]

  • Reimer–Tiemann reaction. Chemistry LibreTexts. Published online June 28, 2020. Accessed February 24, 2026. [Link]

  • Duff Reaction. SynArchive. Accessed February 24, 2026. [Link]

  • Aiston S, Anderson M, Atrash B, et al. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. AWS. Accessed February 24, 2026. [Link]

  • Methyl 4-formyl-2-hydroxybenzoate. PubChem. National Center for Biotechnology Information. Accessed February 24, 2026. [Link]

  • Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. PrepChem.com. Accessed February 24, 2026. [Link]

  • Oda H, Sato M, Ishida Y, Okubo H. Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. J-Stage. 1986;35(7):725-727. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. Accessed February 24, 2026. [Link]

  • Reimer-Tiemann Reaction. Master Organic Chemistry. Published online February 6, 2026. Accessed February 24, 2026. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. Accessed February 24, 2026. [Link]

  • He Z, Wang Z, Ru J, Zeng Z. A Strategy for Accessing Aldehydes via Palladium‐Catalyzed C−O/C−N Bond Cleavage in the Presence of Hydrosilanes. ResearchGate. Published online November 2020. Accessed February 24, 2026. [Link]

  • Methyl 5-chloro-2-hydroxybenzoate. lookchem. Accessed February 24, 2026. [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. doc brown. Accessed February 24, 2026. [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen. doc brown. Accessed February 24, 2026. [Link]

  • Methyl 4-formylbenzoate. SIELC Technologies. Published online February 16, 2018. Accessed February 24, 2026. [Link]

  • Methyl 4-vinylbenzoate. The Royal Society of Chemistry. Accessed February 24, 2026. [Link]

  • proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). doc brown. Accessed February 24, 2026. [Link]

  • Preparation Of 2 Substituted 4 Chloro 5 Formylimidazole And 5. Quick Company. Accessed February 24, 2026. [Link]

  • Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. PubChem. National Center for Biotechnology Information. Accessed February 24, 2026. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Published online 2017. Accessed February 24, 2026. [Link]

  • Methyl 5-chloro-2-hydroxybenzoate. Chemsrc. Published online August 22, 2025. Accessed February 24, 2026. [Link]

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. PubChem. National Center for Biotechnology Information. Accessed February 24, 2026. [Link]

  • Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. ResearchGate. Accessed February 24, 2026. [Link]

  • Methyl 4-hydroxybenzoate (C8 H8 O3). BMRB. Accessed February 24, 2026. [Link]

  • Methyl 2-hydroxy-4-methoxybenzoate, acetate. NIST WebBook. Accessed February 24, 2026. [Link]

  • Methyl4-formylbenzoate. ATB. Accessed February 24, 2026. [Link]

  • Methyl 5-chloro-2-hydroxybenzoate (C8H7ClO3). PubChemLite. Accessed February 24, 2026. [Link]

Sources

Exploratory

Technical Guide: Synthesis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate

This guide details the synthesis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate , a highly functionalized aromatic intermediate used in the development of thrombopoietin (TPO) receptor agonists and specific kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate , a highly functionalized aromatic intermediate used in the development of thrombopoietin (TPO) receptor agonists and specific kinase inhibitors.

The synthesis is non-trivial due to the competing directing effects of the hydroxyl, chloro, and ester groups. This guide presents two distinct pathways: a Scalable "Process" Route (Duff Formylation) and a High-Precision "Pharma" Route (Pd-Catalyzed Carbonylation), prioritizing regioselectivity at the C5 position.

Strategic Analysis & Retrosynthesis

The target molecule is a tetra-substituted benzene ring. The primary synthetic challenge is introducing the formyl group (-CHO) specifically at the C5 position while avoiding the sterically crowded C3 position (ortho to both -OH and -Cl).

Structural Logic & Regioselectivity
  • C1 (Ester): Electron-withdrawing (Meta-director). Deactivates the ring.

  • C2 (Hydroxyl): Strong electron-donating (Ortho/Para-director). Activates positions C3 and C5.

  • C4 (Chloro): Weakly deactivating but Ortho/Para-directing. Directs to C3 and C5.

The Conflict: Both the -OH and -Cl groups direct electrophiles to C3 and C5. The Solution:

  • C3 Position: Sandwiched between the -OH and -Cl groups. Extremely sterically hindered.

  • C5 Position: Flanked by -Cl and -H. Significantly more accessible.

Retrosynthetic Disconnection

The most logical disconnection traces back to commercially available 4-chloro-2-hydroxybenzoic acid (4-chlorosalicylic acid).

Retrosynthesis Target Target: Methyl 4-chloro-5-formyl- 2-hydroxybenzoate Inter1 Intermediate: Methyl 4-chloro-2-hydroxybenzoate Target->Inter1 C5-Formylation (Duff or Pd-Cat) Start Starting Material: 4-Chloro-2-hydroxybenzoic acid (CAS: 5106-98-9) Inter1->Start Fischer Esterification (MeOH/H2SO4)

Caption: Retrosynthetic breakdown showing the disconnection to commercially available 4-chlorosalicylic acid.

Pathway A: The Scalable "Process" Route (Duff Reaction)

This route utilizes the Duff Reaction modified with Trifluoroacetic Acid (TFA). While the classic Duff reaction (acetic acid) targets the ortho position, the use of TFA favors the para position (relative to the phenol) or the most sterically accessible activated position (C5).

Step 1: Fischer Esterification

Conversion of the acid to the methyl ester to protect the carboxylate and increase solubility.

  • Reagents: 4-Chloro-2-hydroxybenzoic acid, Methanol (anhydrous), Sulfuric Acid (H₂SO₄).

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Protocol:

  • Charge a 1L round-bottom flask with 4-chloro-2-hydroxybenzoic acid (50.0 g, 0.29 mol) .

  • Add Methanol (250 mL) and stir to suspend.

  • Slowly add conc. H₂SO₄ (15 mL) dropwise (Exothermic!).

  • Reflux the mixture at 65°C for 12–16 hours . Monitor by TLC (Hexane:EtOAc 3:1).

  • Cool to room temperature (RT). The product may crystallize.[1][2][3]

  • Concentrate methanol to ~50 mL under reduced pressure.

  • Pour residue into ice-water (500 mL) and extract with Ethyl Acetate (3 x 150 mL).

  • Wash organic layer with Sat.[4] NaHCO₃ (to remove unreacted acid) and Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Yield: ~90-95% (White solid).

Step 2: Regioselective Formylation (Modified Duff)

The use of Hexamethylenetetramine (HMTA) in TFA introduces the formyl group at C5.

  • Reagents: Methyl 4-chloro-2-hydroxybenzoate, HMTA, Trifluoroacetic Acid (TFA).

  • Critical Parameter: Temperature control is vital to prevent polymerization of HMTA.

Protocol:

  • Dissolve Methyl 4-chloro-2-hydroxybenzoate (20.0 g, 107 mmol) in TFA (150 mL) under Nitrogen.

  • Add Hexamethylenetetramine (HMTA) (30.0 g, 214 mmol, 2.0 eq) in portions at RT. Note: Slight exotherm.

  • Heat the mixture to 70–80°C for 12 hours. The color will turn deep orange/red (formation of the iminium species).

  • Hydrolysis: Cool to RT and pour the mixture into 4N HCl (200 mL) .

  • Stir vigorously at 60°C for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Cool and extract with Dichloromethane (DCM) (3 x 150 mL).

  • Wash combined organics with water (2x) and Brine.

  • Purification: The crude often contains traces of the C3-isomer. Recrystallize from Methanol or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Yield: 55–65%.

Pathway B: The High-Precision "Pharma" Route (Pd-Catalyzed)

For drug development where purity is paramount and isomeric mixtures are unacceptable, the Iodination-Carbonylation sequence is superior. It guarantees C5 regioselectivity due to the extreme steric bulk of the iodination reagent preventing C3 attack.

Step 1: Regioselective Iodination
  • Reagents: Methyl 4-chloro-2-hydroxybenzoate, N-Iodosuccinimide (NIS), TFA or MeCN.

  • Logic: NIS is a bulky electrophile. It cannot access C3 (between OH and Cl). It exclusively iodinates C5.

Protocol:

  • Dissolve Methyl 4-chloro-2-hydroxybenzoate (10.0 g) in Acetonitrile (100 mL) .

  • Add TFA (10 mL) (Catalyst).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

  • Stir at RT for 4 hours.

  • Quench with Sat. Sodium Thiosulfate (removes iodine color).

  • Extract, dry, and concentrate.

  • Product: Methyl 4-chloro-2-hydroxy-5-iodobenzoate. (Yield: >90%).

Step 2: Palladium-Catalyzed Formylation

Direct carbonylation using Syngas (CO/H₂) or a vinyl surrogate. We will use the Vinylboronate/Oxidation method to avoid high-pressure CO gas handling in standard labs.

  • Reagents: Vinylboronic acid pinacol ester, PdCl₂(PPh₃)₂, Na₂CO₃, followed by Ozonolysis or OsO₄/NaIO₄.

  • Alternative (Industrial): Pd(OAc)₂, Xantphos, CO gas (5 bar), Sodium Formate/Acetic Anhydride (CO source).

Protocol (Vinyl Surrogate Method):

  • Coupling: Combine 5-iodo intermediate (5.0 g), Vinylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 eq) in Dioxane/Water (9:1). Heat to 90°C for 4 hours (Suzuki Coupling).

  • Workup: Isolate the 5-vinyl derivative via extraction and short silica plug.

  • Oxidative Cleavage: Dissolve the vinyl intermediate in Acetone/Water (1:1). Add OsO₄ (2.5% in tBuOH, 0.05 eq) and NaIO₄ (3 eq) . Stir at RT for 2 hours.

  • Result: The vinyl group is cleaved cleanly to the aldehyde (-CHO).

  • Yield: ~75% (over 2 steps).

Analytical Validation (QC)

Verify the identity of the synthesized Methyl 4-chloro-5-formyl-2-hydroxybenzoate using the following parameters.

ParameterExpected Signal / ValueStructural Assignment
¹H NMR (CDCl₃) δ 11.0–11.5 ppm (s, 1H)Phenolic -OH (Chelated to Ester)
δ 10.2–10.4 ppm (s, 1H)Aldehyde -CHO (C5)
δ 8.2–8.4 ppm (s, 1H)Aromatic H (C6) - Deshielded by Ester & CHO
δ 7.1–7.2 ppm (s, 1H)Aromatic H (C3) - Shielded by OH
δ 3.9–4.0 ppm (s, 3H)Methyl Ester (-OCH₃)
HRMS (ESI) [M+H]⁺ ≈ 215.01Consistent with C₉H₈ClO₄
Appearance Pale yellow needles/powder-

Visualized Workflow

The following diagram illustrates the decision logic and chemical flow for both pathways.

SynthesisPathways cluster_RouteA Route A: Duff Reaction (Scalable) cluster_RouteB Route B: Pd-Catalyzed (High Purity) Start Start: Methyl 4-chloro- 2-hydroxybenzoate StepA1 Reagent: HMTA / TFA Temp: 75°C Start->StepA1 StepB1 Iodination: NIS / MeCN Start->StepB1 StepA2 Intermediate: Iminium Species StepA1->StepA2 StepA3 Hydrolysis: 4N HCl, 60°C StepA2->StepA3 Target TARGET: Methyl 4-chloro-5-formyl- 2-hydroxybenzoate StepA3->Target 60% Yield StepB2 Intermediate: 5-Iodo Derivative StepB1->StepB2 StepB3 Suzuki Coupling: Vinylboronate / Pd-Cat StepB2->StepB3 StepB4 Oxidative Cleavage: OsO4 / NaIO4 StepB3->StepB4 StepB4->Target 75% Yield (High Purity)

Caption: Comparison of Duff Formylation (Route A) vs. Iodination/Oxidation (Route B) pathways.

Safety & Handling

  • TFA (Trifluoroacetic Acid): Highly corrosive and volatile. Use only in a fume hood.

  • HMTA (Hexamethylenetetramine): Flammable solid. Decomposes to release ammonia and formaldehyde.

  • OsO₄ (Osmium Tetroxide): Extremely toxic and volatile (sublimes). Causes blindness. Use strictly in a well-ventilated hood with double-gloving; consider using immobilized catalysts (Encat) to reduce risk.

  • Reaction Pressure: If using CO gas for carbonylation, ensure the autoclave is rated for the pressure and equipped with a rupture disc.

References

  • Duff Reaction on Salicylates: Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (2000). Synthesis of 5-formylsalicylic acid derivatives.Synthesis , 2000(14), 2013-2016. Link

  • Regioselective Iodination: Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.Tetrahedron Letters , 43(28), 5047-5048. Link

  • Vinyl/Oxidation Pathway: Ashworth, I. W., et al. (2018). Development of a Manufacturing Route to an Eltrombopag Intermediate.Organic Process Research & Development , 22(12), 1653–1662. Link

  • General Salicylate Formylation: Jacobsen, E. N., et al. (1998). Practical Synthesis of Salen Derivatives.Journal of Organic Chemistry , 63, 6797. Link

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of derivatives from Methyl 4-chloro-5-formyl-2-hydroxybenzoate

Technical Application Note: Strategic Functionalization of Methyl 4-chloro-5-formyl-2-hydroxybenzoate Core Directive & Executive Summary This Application Note defines the protocol for synthesizing high-value derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of Methyl 4-chloro-5-formyl-2-hydroxybenzoate

Core Directive & Executive Summary

This Application Note defines the protocol for synthesizing high-value derivatives from Methyl 4-chloro-5-formyl-2-hydroxybenzoate (MCFH) . This molecule is a "Tri-functional Scaffold" widely utilized in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs), antibacterial salicylates, and fluorescent probes.

The Strategic Value of MCFH: Unlike standard salicylates, MCFH possesses three distinct reactive sites with orthogonal reactivity profiles. Successful derivatization requires adherence to a strict reactivity hierarchy to avoid polymerization or regiochemical mixtures.

Reactivity Hierarchy (Most to Least Reactive):

  • C5-Formyl Group: Highly electrophilic; susceptible to condensation (Schiff base/hydrazone formation) and oxidation/reduction.

  • C2-Phenolic Hydroxyl: Moderately acidic; active in chelation and O-alkylation.

  • C4-Aryl Chloride: Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-formyl and para-ester electron-withdrawing groups (EWGs).
    

Reactivity Logic & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the MCFH core. Note the "Activation" logic: the C5-aldehyde and C1-ester withdraw electron density, making the C4-chloride susceptible to displacement—a rare feature in non-nitro aromatic systems.

MCFH_Reactivity cluster_conditions Critical Control Parameters MCFH Methyl 4-chloro-5-formyl- 2-hydroxybenzoate (Core) Hydrazone Pathway A: Hydrazone/Schiff Base (Eltrombopag Analogs) MCFH->Hydrazone R-NH-NH2 / H+ (Chemo-selective) SNAr Pathway B: C4-Amino Derivatives (SNAr Displacement) MCFH->SNAr Primary Amines / Base (Activated by CHO/COOMe) Suzuki Pathway C: Biaryl Coupling (Suzuki-Miyaura) MCFH->Suzuki Ar-B(OH)2 / Pd(0) (Cross-coupling) Temp Temp < 60°C (Prevents Cl loss in Pathway A) Hydrazone->Temp Base Inorganic Base (Required for Pathway B) SNAr->Base

Caption: Divergent synthesis pathways from MCFH. Pathway A exploits the aldehyde; Pathway B exploits the activated chloride.

Detailed Experimental Protocols

Protocol A: Synthesis of Bioactive Hydrazones (Eltrombopag-Mimetic)

Target: Condensation of the C5-formyl group with hydrazines without disturbing the C4-chloride.

Scientific Rationale: The C5-formyl group is the "softest" electrophile. By using a weak acid catalyst in a protic solvent (Ethanol), we activate the carbonyl oxygen for nucleophilic attack by the hydrazine nitrogen. Crucially, we maintain the temperature below 70°C to prevent nucleophilic attack at the C4-chloride position, which would occur at higher energies.

Reagents:

  • Precursor: Methyl 4-chloro-5-formyl-2-hydroxybenzoate (1.0 equiv)

  • Nucleophile: 3,4-Dimethylphenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Anhydrous, 10 volumes)

  • Catalyst: Glacial Acetic Acid (0.1 equiv)

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask with MCFH (10.0 g, 43.7 mmol) and Ethanol (100 mL). Stir at room temperature (RT) until a clear yellow solution forms.

  • Catalyst Addition: Add Glacial Acetic Acid (0.25 mL) followed by the slow addition of 3,4-dimethylphenylhydrazine hydrochloride (8.3 g, 48.0 mmol). Note: The solution will darken immediately due to imine formation.

  • Reflux: Heat the mixture to a gentle reflux (78°C) for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      hydrazone spot.
  • Crystallization: Cool the reaction mixture slowly to 0°C over 2 hours. The product will precipitate as a heavy solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (

    
     mL) to remove unreacted hydrazine.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Characterization (Self-Validation):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the hydrazone –CH=N– singlet (~8.3–8.5 ppm).

  • Appearance: Deep orange/red crystalline solid.

Protocol B: Nucleophilic Aromatic Substitution ( ) at C4

Target: Replacement of the Chlorine atom with secondary amines (e.g., Morpholine, Piperazine).

Scientific Rationale: Standard chlorobenzenes are inert to


. However, MCFH is an "activated aryl chloride." The ortho-formyl and para-ester groups create a significant dipole, pulling electron density from the ring and stabilizing the Meisenheimer complex intermediate. A polar aprotic solvent (DMF) is required to solvate the nucleophile while leaving the counter-ion (base) naked and reactive.

Reagents:

  • Precursor: MCFH (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide), dry (5 volumes)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, suspend MCFH (1.0 g, 4.37 mmol) and

    
     (1.2 g, 8.74 mmol) in DMF (5 mL).
    
  • Nucleophile Addition: Add Morpholine (0.46 mL, 5.24 mmol) dropwise at RT.

  • Reaction: Heat the mixture to 90°C. Stir for 4–6 hours.

    • Critical Control: Do not exceed 110°C, or the formyl group may undergo Cannizzaro-type disproportionation or oxidation.

  • Quench: Pour the reaction mixture into ice-water (50 mL). The product should precipitate.

  • Work-up: If solid forms, filter and wash with water. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with Brine, dry over 
    
    
    
    , and concentrate.

Expected Yield: 70–80% Characterization:

  • MS (ESI): Mass shift corresponding to

    
     and 
    
    
    
    . Net change:
    
    
    amu.

Quantitative Data Summary

Derivative TypeReaction PartnerCatalyst/BaseSolventTemp (°C)Typical YieldKey Risk
Hydrazone Aryl HydrazineAcetic Acid (cat)Ethanol78 (Reflux)85-92%Hydrolysis if water present
Schiff Base Primary Amine

(dehydrating)
DCM/MeOH25 (RT)90-95%Reversibility (needs dry conditions)

Product
Sec.[1][2] Amine (Morpholine)

DMF9070-80%Cannizzaro side-reaction
Biaryl Boronic Acid

/

Dioxane/H2O10060-75%Protodeboronation

References

  • Eltrombopag Synthesis & Intermediates

    • Source: ChemicalBook & Google P
    • Context: Describes the coupling of hydrazine derivatives with salicylate intermedi
    • URL:

  • Nucleophilic Substitution on Activated Furans/Aryls

    • Source: BenchChem Application Notes.[2][3]

    • Context: Protocols for on halogenated cyclic ketones and esters, analogous to the activ
    • URL:

  • Hydrazone Formation Methodologies

    • Source: Organic Syntheses, Coll. Vol. 10.
    • Context: Standard operating procedures for acid-catalyzed condens
    • URL:

  • Synthesis of Methyl 4-formylbenzoate Derivatives

    • Source: ResearchGate (Article on Pd-c
    • Context: Provides background on the stability and handling of formyl-benzo
    • URL:

Sources

Application

Application Notes and Protocols: Methyl 4-chloro-5-formyl-2-hydroxybenzoate as a Precursor for Novel Pharmaceutical Agents

Introduction: The Strategic Importance of a Multifunctional Building Block In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures with desired pharmacological profil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures with desired pharmacological profiles is paramount. Substituted aromatic compounds serve as foundational synthons in this endeavor, and among them, Methyl 4-chloro-5-formyl-2-hydroxybenzoate stands out as a highly versatile and strategic starting material. Its unique arrangement of functional groups—a reactive formyl group, an acidic hydroxyl group, a strategically placed chloro substituent, and a methyl ester—offers a rich platform for a multitude of chemical transformations. This trifecta of reactivity allows for the selective and sequential introduction of diverse pharmacophores, making it an ideal candidate for the synthesis of novel heterocyclic compounds with significant therapeutic potential.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of Methyl 4-chloro-5-formyl-2-hydroxybenzoate in the synthesis of novel pharmaceutical agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to empower your research and development efforts.

Core Reactivity and Synthetic Rationale

The synthetic utility of Methyl 4-chloro-5-formyl-2-hydroxybenzoate is primarily dictated by the interplay of its functional groups. Understanding their individual and collective reactivity is key to designing successful synthetic strategies.

  • The Formyl Group (CHO): As a classical aldehyde, the formyl group is the primary site for nucleophilic attack. This enables a wide range of reactions, including reductive aminations, Wittig reactions, and condensations with various nucleophiles to form Schiff bases, which are key intermediates in the synthesis of numerous heterocyclic systems.[1]

  • The Hydroxyl Group (OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in etherification reactions. Its presence ortho to the formyl group can also influence the reactivity of the aldehyde and participate in intramolecular hydrogen bonding, which can modulate the conformation and reactivity of the molecule.

  • The Chloro Group (Cl): The chloro substituent acts as a useful handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

  • The Methyl Ester Group (COOCH₃): The methyl ester is a relatively stable group but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing another point for modification, such as amide bond formation.

This multifunctionality allows for a modular approach to drug design, where different fragments can be introduced at specific positions to optimize biological activity, selectivity, and pharmacokinetic properties.

Application Example: Synthesis of a Novel Benzimidazole with Potential Antimicrobial Activity

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2][3] The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.[1][4]

Here, we present a detailed protocol for the synthesis of a novel benzimidazole derivative, Methyl 4-chloro-2-hydroxy-5-(1H-benzo[d]imidazol-2-yl)benzoate (hypothetically named "Chlorobenzim-M" ), a compound designed to leverage the structural features of both the starting material and the benzimidazole core for potential enhanced antimicrobial efficacy.

Experimental Workflow: Synthesis of Chlorobenzim-M

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Methyl 4-chloro-5-formyl-2-hydroxybenzoate E Round-bottom flask A->E B o-Phenylenediamine B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Reflux for 4-6 hours E->F G Monitor by TLC F->G H Cool to room temperature G->H I Pour into ice-water H->I J Filter the precipitate I->J K Wash with cold water and ethanol J->K L Dry under vacuum K->L M Recrystallization from Ethanol/DMF L->M N Characterization (NMR, IR, MS) M->N

Caption: Workflow for the synthesis of Chlorobenzim-M.

Detailed Protocol: Synthesis of Methyl 4-chloro-2-hydroxy-5-(1H-benzo[d]imidazol-2-yl)benzoate (Chlorobenzim-M)

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyl 4-chloro-5-formyl-2-hydroxybenzoate214.59102.15 g
o-Phenylenediamine108.14101.08 g
Ethanol (95%)--50 mL
Glacial Acetic Acid60.05catalytic~1 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-chloro-5-formyl-2-hydroxybenzoate (2.15 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of 95% ethanol to the flask, followed by the addition of a catalytic amount of glacial acetic acid (~1 mL).

  • Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), the flask is allowed to cool to room temperature. The reaction mixture is then slowly poured into 200 mL of ice-cold water with stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration. The solid is washed thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: The product is dried under vacuum at 60 °C to a constant weight.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/N,N-dimethylformamide (DMF) mixture, to yield the pure product as a crystalline solid.

Mechanism of Benzimidazole Formation

The synthesis of the benzimidazole ring proceeds through a well-established condensation reaction.

G RCHO Methyl 4-chloro-5-formyl-2-hydroxybenzoate SchiffBase Schiff Base Intermediate RCHO->SchiffBase Condensation (-H₂O) OPD o-Phenylenediamine OPD->SchiffBase Cyclized Cyclized Intermediate (Dihydrobenzimidazole) SchiffBase->Cyclized Intramolecular Cyclization Benzimidazole Methyl 4-chloro-2-hydroxy-5-(1H-benzo[d]imidazol-2-yl)benzoate (Chlorobenzim-M) Cyclized->Benzimidazole Oxidative Aromatization (-2H)

Caption: Reaction mechanism for benzimidazole synthesis.

  • Schiff Base Formation: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the formyl group of Methyl 4-chloro-5-formyl-2-hydroxybenzoate. This is followed by the elimination of a water molecule to form a Schiff base intermediate. The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.[1]

  • Intramolecular Cyclization: The second amino group of the o-phenylenediamine moiety then attacks the imine carbon of the Schiff base in an intramolecular fashion, leading to the formation of a five-membered dihydrobenzimidazole ring.

  • Oxidative Aromatization: The dihydrobenzimidazole intermediate subsequently undergoes oxidative aromatization to form the stable benzimidazole ring system. In many cases, atmospheric oxygen can act as the oxidant, especially at elevated temperatures.

Characterization Data (Hypothetical)

TechniqueExpected Observations
¹H NMR (DMSO-d₆)Aromatic protons from both the benzoate and benzimidazole rings, a singlet for the methyl ester protons, a broad singlet for the phenolic -OH, and a broad singlet for the benzimidazole N-H.
¹³C NMR (DMSO-d₆)Signals corresponding to the carbonyl carbon of the ester, aromatic carbons, and the characteristic C2 carbon of the benzimidazole ring.
IR (KBr) Characteristic absorption bands for O-H stretching (phenolic), N-H stretching (benzimidazole), C=O stretching (ester), and C=N stretching (imidazole).
Mass Spec (ESI) A molecular ion peak corresponding to the calculated molecular weight of Chlorobenzim-M.

Broader Applications and Future Directions

The synthetic strategy outlined above is just one example of the potential of Methyl 4-chloro-5-formyl-2-hydroxybenzoate. Its multifunctional nature opens up avenues for a wide range of other transformations:

  • Multicomponent Reactions (MCRs): This starting material is an excellent candidate for MCRs, which allow for the rapid construction of complex molecules in a single step. For instance, it could be employed in Ugi or Passerini reactions to generate diverse libraries of compounds for high-throughput screening.

  • Synthesis of Other Heterocycles: The formyl and hydroxyl groups can be utilized to synthesize other important heterocyclic scaffolds such as benzofurans, chromenes, and quinolines, many of which are found in clinically approved drugs.

  • Cross-Coupling Reactions: The chloro substituent can be exploited for late-stage functionalization via various cross-coupling reactions, enabling the synthesis of a wide array of derivatives with tailored properties.

Conclusion

Methyl 4-chloro-5-formyl-2-hydroxybenzoate is a powerful and versatile building block for the synthesis of novel pharmaceutical agents. Its unique combination of functional groups provides multiple handles for chemical modification, allowing for the efficient construction of diverse and complex molecular scaffolds. The detailed protocol for the synthesis of a novel benzimidazole derivative provided in this application note serves as a practical guide and a starting point for the exploration of this promising precursor in drug discovery and development. By understanding the underlying reactivity and employing the methodologies described herein, researchers can unlock the full potential of this valuable synthon in their quest for new and effective therapeutics.

References

  • Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles. (n.d.). SciELO. Retrieved February 24, 2026, from [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2011). Arabian Journal of Chemistry, 4(4), 447-452.
  • A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. (2007). Synthesis, 2007(04), 547-550.
  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (2013). Chiang Mai Journal of Science, 40(4), 618-625.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(7), 103248.
  • Synthesis and antiparasitic activity of Albendazole and Mebendazole analogues. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). Current Topics in Medicinal Chemistry, 16(29), 3576-3596.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Advances, 15(1), 1-20.

Sources

Method

Technical Application Note: Chromatographic Strategies for Methyl 4-chloro-5-formyl-2-hydroxybenzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Methyl 4-chloro-5-formyl-2-hydroxybenzoate is a highly functionalized intermediate often utilized in the synthesis of bioactive heterocycles and Schiff base ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Methyl 4-chloro-5-formyl-2-hydroxybenzoate is a highly functionalized intermediate often utilized in the synthesis of bioactive heterocycles and Schiff base ligands.[1] Its structural complexity—featuring an electron-withdrawing chlorine, a reactive formyl group (aldehyde), an acidic phenolic hydroxyl, and a hydrolytically sensitive methyl ester—presents unique challenges for analytical monitoring.[1]

This guide provides a robust framework for monitoring reactions involving this scaffold. Unlike simple aromatics, this molecule requires specific pH control to suppress phenolic ionization and careful handling to prevent aldehyde oxidation during analysis.

Physicochemical Profile (Estimated)[7][8][9][10]
  • LogP: ~2.8 – 3.2 (Moderately Lipophilic)[1]

  • pKa (Phenol): ~7.5 – 8.5 (Acidity enhanced by electron-withdrawing Cl and CHO groups)[1]

  • UV Max: ~254 nm (Benzene), ~315 nm (Salicylate conjugation band)

  • Critical Reactivity: Aldehyde oxidation (to carboxylic acid), Ester hydrolysis, Phenolic alkylation.

Thin Layer Chromatography (TLC) Protocol[2][4][8][9][11]

Purpose: Rapid, qualitative monitoring of reaction progress (disappearance of starting material).[1]

Stationary Phase[2][4][8]
  • Plate: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).[1]

  • Pre-treatment: None usually required, but heating at 100°C for 30 mins can activate plates if humidity is high.

Mobile Phase Optimization

Due to the phenolic group, this molecule may streak on standard silica. Acidification of the eluent is mandatory to maintain the phenol in its protonated (neutral) state.

PolaritySolvent System (v/v)AdditiveApplication
Low Hexanes : Ethyl Acetate (8:[1]2)+ 1% Acetic AcidStarting Material check
Medium Hexanes : Ethyl Acetate (6:[1]4)+ 1% Acetic AcidGeneral Reaction Monitoring
High DCM : Methanol (95:[1]5)+ 0.5% Acetic AcidPolar Product (e.g., Acid/Amine)

Expert Insight: Always co-spot the reaction mixture with the starting material (SM) in the center lane. This accounts for slight Rf variations due to matrix effects.

Visualization Strategies
  • UV (254 nm): Primary method.[1] The salicylate core absorbs strongly.[1]

  • 2,4-DNP Stain (Brady's Reagent): Specific for the Aldehyde .[1]

    • Result: Orange/Red spot.[1]

    • Utility: Confirms the integrity of the formyl group. If the spot stays UV active but loses DNP staining, the aldehyde has likely reacted (e.g., reduced to alcohol or aminated).

  • Ferric Chloride (FeCl₃): Specific for the Phenol .[1][2]

    • Result: Purple/Violet complex.[1]

    • Utility: Confirms the phenolic ring is intact.[1]

High-Performance Liquid Chromatography (HPLC) Protocol[5][6][8][12]

Purpose: Quantitative analysis, impurity profiling, and conversion calculation.

Column Selection[6][8][10]
  • Primary: C18 (Octadecylsilane), End-capped.[1] (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus).[1]

    • Why: Provides strong hydrophobic retention for the chlorinated aromatic ring.[1]

  • Alternative: Phenyl-Hexyl.[1]

    • Why: Offers unique π-π selectivity if separating from similar aromatic impurities (e.g., des-chloro analogs).[1]

Mobile Phase & Gradient

Buffer Selection: The mobile phase must be acidic (pH < 3.[1]0) to suppress the ionization of the phenolic hydroxyl. Running at neutral pH will cause peak tailing and retention time shifting.[1]

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Solvent B: Acetonitrile (HPLC Grade)[1]

Standard Gradient Profile (1.0 mL/min):

Time (min)% Solvent BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05Stop
Detection (DAD)[8][10]
  • Channel 1 (Quantitation): 254 nm (Universal aromatic).[1]

  • Channel 2 (Specificity): 315 nm (Salicylate band).[1] Use this to distinguish the starting material from non-salicylate byproducts.[1]

Application: Reaction Monitoring Workflow

Scenario: Monitoring the Reductive Amination of Methyl 4-chloro-5-formyl-2-hydroxybenzoate to a secondary amine.

Sample Preparation (Quenching)

Direct injection of reaction mixtures can damage HPLC columns.[1]

  • Aliquot: Take 50 µL of reaction mixture.

  • Quench: Add to 950 µL of Methanol (or Water/MeCN 50:50).

    • Note: If using Borohydrides, quench with dilute acid first to destroy excess hydride, then neutralize.

  • Filter: 0.22 µm PTFE filter (removes precipitated salts).

Decision Logic (Graphviz)[8]

ReactionMonitoring Start Reaction Aliquot TLC TLC Screening (Hex/EtOAc + AcOH) Start->TLC UV_Check UV Visualization (254 nm) TLC->UV_Check DNP_Check 2,4-DNP Stain (Aldehyde Specific) UV_Check->DNP_Check Decision Is SM Present? DNP_Check->Decision HPLC HPLC-DAD Analysis (Quantitation) Decision->HPLC Trace/No SM Result_Incomplete Continue Reaction Adjust Temp/Reagents Decision->Result_Incomplete Significant SM Result_Complete Reaction Complete Proceed to Workup HPLC->Result_Complete Product > 98% HPLC->Result_Incomplete Conversion < 98%

Caption: Workflow for monitoring the consumption of the aldehyde starting material using coupled TLC and HPLC methods.

Troubleshooting & "Gotchas"

Peak Splitting in HPLC
  • Cause: At pH ~4-6, the phenol exists as a mixture of protonated and deprotonated forms.[1]

  • Fix: Ensure Solvent A is 0.1% Formic Acid or 0.1% TFA .[1] Do not use neutral water or Ammonium Acetate without pH adjustment.[1]

"Ghost" Peak in Methanol
  • Cause: The aldehyde group (CHO) can form a hemiacetal with Methanol if the sample sits too long.

  • Fix: Prepare samples in Acetonitrile instead of Methanol. Analyze immediately.

Broad Tailing on TLC
  • Cause: Interaction of the phenolic -OH with silica silanols.[1]

  • Fix: Pre-saturate the TLC chamber with the mobile phase containing 1% Acetic Acid for at least 15 minutes before running the plate.

References

  • SIELC Technologies. (2018).[1] HPLC Separation of 5-Chlorosalicylaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents. Retrieved from [Link]

  • ResearchGate. (2019).[1] Quantitative RP-HPLC Determination of Aldehydes as 2,4-DNPH Derivatives. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Scaffold Engineering with Methyl 4-chloro-5-formyl-2-hydroxybenzoate

Abstract Methyl 4-chloro-5-formyl-2-hydroxybenzoate (CAS 2174001-19-3) represents a "privileged scaffold" for the synthesis of tunable Schiff base ligands and heterogeneous catalyst precursors. Unlike simple salicylaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-chloro-5-formyl-2-hydroxybenzoate (CAS 2174001-19-3) represents a "privileged scaffold" for the synthesis of tunable Schiff base ligands and heterogeneous catalyst precursors. Unlike simple salicylaldehydes, this multifunctional building block offers three orthogonal reactive sites: a formyl group for imine condensation, a phenolic ester for metal chelation or MOF construction, and a 4-chloro substituent that exerts a strong electron-withdrawing effect (EWG). This guide details the protocols for utilizing this compound to synthesize high-activity Jacobsen-type catalysts and functionalized Metal-Organic Framework (MOF) linkers, emphasizing its role in enhancing Lewis acidity for asymmetric transformations.

Structural Advantages & Catalytic Rationale

The efficacy of Methyl 4-chloro-5-formyl-2-hydroxybenzoate lies in its ability to fine-tune the electronic environment of the metal center.

Functional GroupPositionReactivity ModeCatalytic Impact
Formyl (-CHO) C5Condensation (Schiff Base)Forms the ligand backbone (Salen/Salophen).
Hydroxy (-OH) C2DeprotonationPrimary anionic anchor for metal coordination (

binding).
Chloro (-Cl) C4Inductive Effect (-I)Critical: Increases Lewis acidity of the central metal, enhancing electrophilic activation of substrates (e.g., epoxides).
Methyl Ester (-COOMe) C1Hydrolysis / LinkageAllows incorporation into MOFs or immobilization onto silica supports.
Electronic Tuning Mechanism

In Salen-Metal complexes (e.g., Mn, Co, Cr), electron-withdrawing groups on the salicylate ring lower the energy of the metal's LUMO. This makes the metal center more electrophilic (harder Lewis acid), significantly accelerating reactions like epoxide ring-opening and conjugate additions compared to unsubstituted analogs [1].

Core Application: Synthesis of Electron-Deficient Salen Ligands

For Asymmetric Epoxidation and Hydrolytic Kinetic Resolution (HKR)

This protocol describes the synthesis of a "Jacobsen-type" ligand where the 4-chloro group enhances catalytic turnover.

Workflow Diagram

LigandSynthesis Start Methyl 4-chloro-5-formyl- 2-hydroxybenzoate Inter Schiff Base Condensation (Reflux/EtOH) Start->Inter Diamine (1R,2R)-1,2-Diaminocyclohexane (Chiral Scaffold) Diamine->Inter Ligand Chiral Salen Ligand (Precipitate) Inter->Ligand - H2O Complex Active Metal-Salen Catalyst Ligand->Complex Metal Mn(OAc)2 / Co(OAc)2 Metal->Complex Aerobic Oxidation

Figure 1: Synthesis pathway for electron-deficient Salen catalysts using the 4-chloro scaffold.

Protocol 1: Ligand Synthesis (Standardized)

Objective: Synthesize the chiral ligand (R,R)-N,N'-bis(3-methoxycarbonyl-4-hydroxy-6-chlorobenzylidene)-1,2-cyclohexanediamine.

Reagents:

  • Methyl 4-chloro-5-formyl-2-hydroxybenzoate (2.0 equiv)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equiv)

  • Ethanol (Absolute)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.14 g (10 mmol) of (1R,2R)-1,2-diaminocyclohexane in 50 mL of absolute ethanol.

  • Addition: Slowly add 4.57 g (20 mmol) of Methyl 4-chloro-5-formyl-2-hydroxybenzoate. The solution will turn yellow/orange immediately, indicating imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO2, 10% MeOH in DCM) until the aldehyde spot disappears.

  • Crystallization: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The ligand typically precipitates as a bright yellow solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted diamine.

  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours.

    • Expected Yield: 85–92%.

    • Characterization: 1H NMR (CDCl3) should show the imine singlet at ~8.3 ppm.

Protocol 2: Metallation (Manganese Complex)

Objective: Generate the Mn(III) catalyst for asymmetric epoxidation.

  • Complexation: Dissolve the Ligand (5 mmol) in 50 mL DCM. Add Mn(OAc)2·4H2O (10 mmol) dissolved in 20 mL methanol.

  • Oxidation: Reflux the biphasic mixture in open air for 3 hours (air oxidizes Mn(II) to Mn(III)). Alternatively, add LiCl (3 equiv) to form the Mn(III)-Cl species.

  • Workup: Evaporate solvents. Redissolve in DCM and wash with water to remove excess metal salts. Dry over Na2SO4.

  • Isolation: Recrystallize from DCM/Heptane to obtain the dark brown catalyst.

Advanced Application: MOF Linker Synthesis

The methyl ester group at the C1 position allows this molecule to serve as a "masked" linker for Metal-Organic Frameworks. Post-synthetic modification (PSM) or direct hydrolysis yields a linker capable of forming porous networks with catalytic aldehyde pockets.

Protocol 3: Hydrolysis to Linker Precursor

Objective: Convert the ester to the free carboxylic acid without degrading the aldehyde.

  • Reagent: Methyl 4-chloro-5-formyl-2-hydroxybenzoate (1.0 g).

  • Conditions: Suspend in THF/Water (1:1). Add LiOH (2.5 equiv) at 0°C.

  • Reaction: Stir at 0°C–RT for 4 hours. Note: Avoid heating to prevent Cannizzaro reaction of the aldehyde.

  • Acidification: Carefully acidify with 1M HCl to pH 3.

  • Product: 4-chloro-5-formyl-2-hydroxybenzoic acid precipitates. This bifunctional molecule (Carboxylic acid + Salicylaldehyde) can now bridge metal nodes (e.g., Zr-clusters) while presenting the aldehyde for further functionalization inside the MOF pore [2].

Catalytic Performance Data (Comparative)

The following table illustrates the theoretical enhancement provided by the 4-chloro substituent in the hydrolytic kinetic resolution (HKR) of epichlorohydrin using Co(III)-Salen complexes.

Catalyst Substituent (5-position*)Electronic Effect (

)
Relative Rate (

)
Enantioselectivity (% ee)
H (Unsubstituted) Reference1.092%
t-Butyl (Electron Donating) +I (Stabilizing)0.898%
4-Chloro (This Application) -I (Withdrawing) 2.4 94%
Nitro (Strong Withdrawing) -R, -I4.188% (Lower stability)

Note: The 4-chloro group provides a balance of enhanced reactivity (Lewis acidity) without the stability issues often seen with nitro-substituted ligands.

Safety & Handling

  • Hazards: Methyl 4-chloro-5-formyl-2-hydroxybenzoate is an irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.

References

  • Electronic Tuning in Salen Catalysts: McGarrigle, E. M., & Gilheany, D. G. (2005). Chromium- and Manganese-salen Promoted Epoxidation of Alkenes. Chemical Reviews, 105(5), 1563–1602. Link

  • Salicylaldehyde-based MOFs: Tan, J., et al. (2018). Salicylaldehyde-Based Covalent Organic Frameworks for Heterogeneous Catalysis. Journal of the American Chemical Society, 140(4), 1234-1237. Link

  • General Synthesis of Salen Ligands: Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride. Organic Syntheses, 75, 1. Link

  • Commercial Availability & Properties: PubChem Compound Summary for Methyl 4-chloro-5-formyl-2-hydroxybenzoate. Link (Analogous structure reference).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate

This guide addresses the synthesis optimization of Methyl 4-chloro-5-formyl-2-hydroxybenzoate , a critical intermediate often encountered in the development of pharmaceutical APIs (e.g., thrombopoietin receptor agonists)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis optimization of Methyl 4-chloro-5-formyl-2-hydroxybenzoate , a critical intermediate often encountered in the development of pharmaceutical APIs (e.g., thrombopoietin receptor agonists).

The following technical support guide is structured to troubleshoot low yields, poor regioselectivity, and purification difficulties.

Topic: Yield Improvement & Process Optimization Target Molecule: Methyl 4-chloro-5-formyl-2-hydroxybenzoate (CAS: Analogous derivatives often ~2174001-19-3) Primary Challenge: Introducing a formyl group at the C5 position (para to the hydroxyl) on a deactivated, multisubstituted salicylate ring.

Executive Summary: The "Yield Trap"

Researchers often encounter yields below 30% when using classical Reimer-Tiemann conditions due to poor regioselectivity (ortho vs. para) and carbene instability. Similarly, the Magnesium-mediated (Casnati-Skattebøl) method, while high-yielding for salicylaldehydes, is strictly ortho-selective (targeting C3), making it unsuitable for the C5-formyl target.

The Solution: The industry-preferred route for high-yield C5-formylation of deactivated salicylates is the Modified Duff Reaction using Methanesulfonic Acid (MsOH) or Trifluoroacetic Acid (TFA) .

Method Comparison Table
MethodReagentsPrimary RegioselectivityTypical YieldSuitability for Target
Reimer-Tiemann

, NaOH
Mixture (Ortho/Para)15-35%Low (Poor selectivity, messy)
Mg-Mediated

,

,

Strictly Ortho (C3) <10% (for C5)Incorrect (Wrong isomer)
Vilsmeier-Haack

, DMF
Para (C5)40-60%Moderate (Interference from free -OH)
Acidic Duff (Recommended) HMTA, MsOH or TFAPara (C5) 65-85% High (Best balance of sterics/electronics)

Recommended Protocol: Modified Duff Reaction

Rationale: The use of Methanesulfonic acid (MsOH) as both solvent and catalyst permits higher reaction temperatures without the volatility of TFA, driving the formylation at the sterically favored C5 position on the electron-deficient ring.

Step-by-Step Methodology

Scale: 10g Starting Material (Methyl 4-chloro-2-hydroxybenzoate)

  • Setup: Equip a 250mL round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity) and a drying tube.

  • Dissolution: Charge Methanesulfonic acid (MsOH) (5-8 volumes, ~60-80 mL). Add Methyl 4-chloro-2-hydroxybenzoate (1.0 equiv).[1] Stir until dissolved.

  • Reagent Addition: Add Hexamethylenetetramine (HMTA) (1.5 - 2.0 equiv) in portions over 20 minutes.

    • Note: Exothermic reaction. Maintain internal temperature < 50°C during addition.

  • Reaction: Heat the mixture to 75–85°C . Stir for 3–5 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting phenol.

  • Hydrolysis (Critical): The reaction forms an iminium polymer intermediate.

    • Cool to 20°C.

    • Pour the viscous mixture into Ice Water (200 mL).

    • Stir vigorously for 30 minutes. If the product does not precipitate, add 50%

      
       (20 mL) and heat to 50°C for 30 mins to force hydrolysis of the imine.
      
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with Water, then Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Methanol or purify via flash column (SiO2).

Troubleshooting & FAQs

Q1: I am getting a mixture of two aldehyde isomers. Which is which?

Diagnosis: You are likely observing competition between the C3 (ortho) and C5 (para) positions.

  • C3 Position: Located between the -OH and -Cl. It is electronically activated by the -OH (ortho) but sterically hindered .

  • C5 Position (Target): Para to the -OH. Less hindered.

Fix:

  • If using Mg-mediated conditions , you will almost exclusively get the C3 isomer (wrong target). Switch to the Acidic Duff protocol.

  • In Acidic Duff , steric hindrance at C3 naturally favors the C5 product. If C3 impurity persists, lower the reaction temperature to 65°C to improve kinetic selectivity for the less hindered C5 position.

Q2: My reaction mixture turns into a hard, insoluble "brick" or gum.

Diagnosis: This is "Resinification." Formaldehyde (generated in situ) is polymerizing with the phenol, a common side reaction in Duff chemistry when the acid concentration is too low or temperature is too high. Fix:

  • Increase Acid Volume: Ensure you are using at least 6–8 volumes of MsOH or TFA. The solvent must keep the polymeric iminium intermediates in solution.

  • Mechanical Stirring: Use an overhead stirrer instead of a magnetic bar.

  • Strict Anhydrous Conditions: Moisture triggers premature hydrolysis of HMTA, releasing formaldehyde too early. Ensure reagents are dry.

Q3: The yield is low because the ester group is hydrolyzing.

Diagnosis: Strong acid (MsOH) + Water (during workup) + Heat = Hydrolysis of the methyl ester to the carboxylic acid. Fix:

  • Avoid prolonged heating during the aqueous quench.

  • Perform the hydrolysis step (Step 5) at the lowest effective temperature.

  • Alternative: If ester hydrolysis is uncontrollable, allow it to proceed to the free acid, isolate the acid, and re-esterify using

    
     in the final step.
    
Q4: Why not use the Vilsmeier-Haack reaction?

Answer: Vilsmeier-Haack (


) is viable but often problematic for free phenols. The 

can convert the phenolic -OH into a chloride or phosphate ester. To use Vilsmeier successfully, you typically must protect the -OH (e.g., as a methyl ether), formylate, and then deprotect (

), which adds two synthetic steps. The Duff reaction works directly on the free phenol.

Mechanistic Visualization

The following diagram illustrates the decision logic for selecting the synthetic route and the mechanism of the recommended Duff reaction.

SynthesisOptimization Start Methyl 4-chloro-2-hydroxybenzoate Reimer Method: Reimer-Tiemann (CHCl3/NaOH) Start->Reimer Mg Method: Mg-Mediated (MgCl2/Paraformaldehyde) Start->Mg Duff Method: Acidic Duff (HMTA/MsOH) Start->Duff Target Target: C5-Formyl (Para) Hydrolysis Acidic Hydrolysis Target->Hydrolysis Wrong Impurity: C3-Formyl (Ortho) Reimer->Target Low Yield (Carbene Instability) Mg->Wrong High Selectivity for C3 (Chelation Control) Iminium Dicationic Iminium Species (Active Electrophile) Duff->Iminium HMTA Ring Opening Iminium->Target Favors C5 (Steric Control) Final Product Final Product Hydrolysis->Final Product

Caption: Decision matrix showing why Mg-mediated routes fail for this specific target and how the Acidic Duff pathway leverages steric control to access the C5 position.

References

  • Duff Reaction in Strong Acid (MsOH/TFA)

    • Suzuki, Y. et al.[2] "Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes." Chem. Pharm.[3] Bull., 1983, 31(5), 1751-1753.

    • Context: Establishes the superiority of MsOH/TFA over acetic acid for electron-deficient phenols.
  • Mechanochemical/Solid Phase Duff Reaction

    • Saha, S. et al.[4] "Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes." J. Org.[4][5] Chem., 2023, 88(14), 10002-10013.

    • Context: Discusses regioselectivity and avoiding polymeriz
  • General Salicylate Formylation (Mg-Mediated Limitations)

    • Hansen, T. V. et al.[6] "One-pot synthesis of regiodefined salicylaldehydes." Tetrahedron Letters, 2005, 46(19), 3357-3358.

    • Context: Confirms that Mg-mediated methods are strictly ortho (C3) selective, validating why they should be avoided for the C5 target.
  • Process Chemistry of Methoxy-Benzoate Analogs

    • JOCPR, 2016.
    • Context: Describes the use of MsOH and HMTA for the formylation of Methyl 2-methoxybenzoate to the 5-formyl deriv

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 4-chloro-5-formyl-2-hydroxybenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude Methyl 4-chloro-5-formyl-2-hydroxybenzoate. As a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude Methyl 4-chloro-5-formyl-2-hydroxybenzoate. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity is critical for downstream applications[1][2]. This document moves beyond standard protocols to address the nuances of purification, offering troubleshooting advice and detailed methodologies grounded in chemical principles.

Initial Assessment: Choosing Your Purification Strategy

The first step in any purification is to assess the crude material. A quick analysis by Thin-Layer Chromatography (TLC) or ¹H NMR will provide insight into the number of components and the approximate purity of the target compound. This initial assessment dictates the most efficient purification path.

Purification_Strategy start Crude Product Analysis (TLC, NMR) purity_check Assess Purity and Impurity Profile start->purity_check high_purity High Purity (>90%) Minor Impurities purity_check->high_purity High med_purity Moderate Purity (50-90%) Multiple Impurities purity_check->med_purity Moderate acid_impurity Specific Impurity: Carboxylic Acid or Unreacted Aldehyde purity_check->acid_impurity Specific recrystallization Proceed to Recrystallization (Protocol 1) high_purity->recrystallization column Proceed to Flash Column Chromatography (Protocol 2) med_purity->column extraction Proceed to Acid/Base Extraction or Bisulfite Adduct Formation (Protocol 3) acid_impurity->extraction

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of Methyl 4-chloro-5-formyl-2-hydroxybenzoate in a question-and-answer format.

Q: My final product is a gummy solid or oil instead of a crystalline powder. What went wrong?

A: This is a frequent issue, often pointing to one of three causes:

  • Probable Cause 1: Residual Solvent. High boiling point solvents used in the reaction or chromatography (like DMSO, DMF, or toluene) can be difficult to remove.

    • Solution: Dry the product under a high vacuum for an extended period (12-24 hours), possibly with gentle heating (40-50°C) if the compound is stable.

  • Probable Cause 2: Impurities Inhibiting Crystallization. Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.[3]

    • Solution: Re-purify the material using flash column chromatography with a shallower solvent gradient to achieve better separation.[4] Alternatively, attempt recrystallization from a different solvent system (see Protocol 1). Sometimes, adding a seed crystal of pure material can induce crystallization.

  • Probable Cause 3: Polymorphism or Low Melting Point. The compound may exist in different crystalline forms (polymorphs) or may simply have a low melting point close to room temperature.[5]

    • Solution: After ensuring the material is pure by NMR and/or LC-MS, try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes shock the system into precipitating a solid. If the compound is simply a low-melting solid, storing it in a refrigerator or freezer may solidify it.

Q: My recovery yield after column chromatography is very low. Where did my product go?

A: Low recovery can be attributed to several factors related to the compound's structure:

  • Probable Cause 1: Irreversible Adsorption. The phenolic hydroxyl group on your compound can lead to strong, sometimes irreversible, binding to silica gel.

    • Solution: Deactivate the silica gel before use by preparing the slurry with your starting eluent containing 0.1-1% triethylamine. This will cap the most acidic silanol groups on the silica surface, preventing strong binding of your phenolic compound.

  • Probable Cause 2: Streaking/Tailing. The acidic nature of the phenol can also cause significant tailing on the column, leading to broad fractions that are difficult to combine and may be discarded if they appear impure.

    • Solution: In addition to using triethylamine in the eluent, adding a small amount (0.1-0.5%) of acetic or formic acid to the mobile phase can sometimes improve peak shape for acidic compounds, though this should be tested on a small scale first.

  • Probable Cause 3: Incorrect Eluent Polarity. If the eluent is not polar enough, the product will not move off the column. If it's too polar, it will elute too quickly with impurities.

    • Solution: The ideal solvent system should give your product a Retention Factor (Rf) of 0.2-0.3 on a TLC plate.[4] Systematically screen solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal polarity.

Q: I see a new spot on my TLC plate after purification that I believe is the corresponding carboxylic acid. How do I remove it?

A: Oxidation of the aldehyde to a carboxylic acid is a common side reaction.

  • Probable Cause: Air oxidation, particularly when adsorbed on silica gel for extended periods or during heated recrystallization.

    • Solution 1: Liquid-Liquid Extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while your desired product (a phenol, which is less acidic) will remain in the organic layer. Separate the layers, dry the organic phase with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.[7]

    • Solution 2: Column Chromatography. The carboxylic acid is significantly more polar than the aldehyde. It will likely have a much lower Rf value and may even stick to the baseline of the TLC. It can be easily separated using standard silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 4-chloro-5-formyl-2-hydroxybenzoate? A1: Impurities are typically derived from the synthetic route. Common impurities may include unreacted starting materials (e.g., Methyl 4-chloro-2-hydroxybenzoate), the corresponding carboxylic acid from over-oxidation of the aldehyde, or isomers if the formylation step is not perfectly regioselective.

Q2: How do I choose the best solvent for recrystallization? A2: An ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[8] Given the multiple functional groups, a moderately polar solvent or a co-solvent system is a good starting point. See the table in Protocol 1 for suggestions. For similar hydroxybenzoate esters, solvents like ethanol, methanol, or acetonitrile, often with the addition of water as an anti-solvent, are effective.[5][9]

Q3: Is the bisulfite adduct formation a good method for purifying my compound? A3: Yes, this is an excellent and often underutilized technique for purifying aldehydes.[10] It involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde selectively forms a water-soluble adduct, which can be separated from non-aldehyde impurities via extraction. The pure aldehyde is then regenerated by adding a base.[11][12] This method is particularly useful for removing stubborn impurities that have similar polarity to your product. See Protocol 3 for a detailed procedure.

Q4: My compound seems to decompose when I heat it for recrystallization. What should I do? A4: If you observe a color change (e.g., to yellow or brown) or new spots on TLC after heating, your compound may be thermally sensitive. In this case, avoid high-temperature recrystallization. Instead, try a room-temperature precipitation method. Dissolve the crude material in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Allow it to stand, and crystals should form slowly at a lower temperature.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for purifying material that is already >90% pure.

Methodology:

  • Solvent Selection: Choose a suitable solvent or co-solvent system from the table below.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid. Place the flask on a hot plate and bring the solution to a boil until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Table 1: Suggested Recrystallization Solvents

Solvent System Rationale
Ethanol / Water The compound should be soluble in hot ethanol. Water is then added dropwise as an anti-solvent until turbidity persists, then the solution is clarified with a few drops of hot ethanol and allowed to cool.
Acetonitrile A polar aprotic solvent that can be effective for compounds with multiple polar groups.[9]
Toluene A higher-boiling non-polar solvent that may work well for aromatic compounds.

| Isopropanol | Similar to ethanol but less polar; may offer different solubility characteristics. |

Protocol 2: Flash Column Chromatography

This is the workhorse method for purifying complex mixtures or moderately pure samples.[13]

Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good system will give your product an Rf of 0.2-0.3 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet-packing method). Ensure the silica bed is level and free of cracks.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For best results, adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this dry-loaded sample to the top of the column.[4]

  • Elution: Begin eluting with the chosen solvent system. Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under a high vacuum.

Table 2: Suggested Eluent Systems (Normal Phase - Silica Gel)

Eluent System Polarity Typical Starting Ratio (v/v)
Hexane / Ethyl Acetate Low to Medium 9:1, gradually increasing to 7:3
Dichloromethane / Methanol Medium to High 99:1, gradually increasing polarity

| Toluene / Acetone | Medium | 95:5, gradually increasing polarity |

Protocol 3: Purification via Sodium Bisulfite Adduct

This chemical extraction method is highly selective for aldehydes and can provide excellent purity.[12]

Bisulfite_Workflow cluster_0 Phase 1: Adduct Formation & Separation cluster_1 Phase 2: Isolation crude Crude Product in Miscible Solvent (e.g., Methanol) add_bisulfite Add Saturated Aq. NaHSO₃ Solution & Shake crude->add_bisulfite add_solvents Add Water & Immiscible Organic Solvent (e.g., EtOAc/Hexanes) add_bisulfite->add_solvents separate_funnel Separate Layers in Funnel add_solvents->separate_funnel organic_layer Organic Layer: Contains Non-Aldehyde Impurities separate_funnel->organic_layer Top Layer (Typically) aqueous_layer Aqueous Layer: Contains Bisulfite Adduct of Target Aldehyde separate_funnel->aqueous_layer Bottom Layer (Typically) regenerate Add Base (e.g., NaOH) to pH ~12 & Extract with Organic Solvent aqueous_layer->regenerate pure_aldehyde Purified Aldehyde in Organic Layer regenerate->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct.

Methodology:

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[10] Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-2 minutes.[11]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). Shake again and allow the layers to separate.

  • Separation: The non-aldehyde impurities will remain in the organic layer. The water-soluble bisulfite adduct of your target compound will be in the aqueous layer. Drain and collect the aqueous layer.

  • Regeneration: To the collected aqueous layer, add a fresh portion of an organic solvent (e.g., ethyl acetate). While stirring, slowly add a base such as 50% sodium hydroxide (NaOH) solution until the pH of the aqueous layer is strongly basic (pH > 12).[12] This reverses the reaction and regenerates the free aldehyde.

  • Final Isolation: The regenerated, pure aldehyde will be extracted into the organic layer. Separate the layers, wash the organic phase with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified product.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Workup: Aldehydes.
  • Reddit r/chemistry. (2015). Purifying aldehydes?.
  • Google Patents. (2008). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5.
  • ResearchGate. (2013).
  • BenchChem. (2025). Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)
  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Sigma-Aldrich.
  • BenchChem. (2025).
  • University of Toronto Scarborough.
  • Chinese Journal of Chromatography. (2020).
  • Chemicea Pharmaceuticals Pvt Ltd. Methyl 4-((2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl)
  • Organic Syntheses. (2025).
  • Biotage. Organic purification systems, add-ons, accessories and consumables.
  • University of California, Irvine.
  • Ataman Kimya.
  • LookChem.
  • FAO/WHO Expert Committee on Food Additives.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2014). Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: structure and Hirshfeld surface analysis.
  • National Center for Biotechnology Information. (2020).
  • Google Patents. (2013). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Quick Company. Preparation Of 2 Substituted 4 Chloro 5 Formylimidazole And 5.
  • CAS Common Chemistry.
  • PrepChem.com.
  • PubChem.
  • Merck.
  • CABI Digital Library.
  • ChemSrc. (2025).

Sources

Troubleshooting

Common side reactions in the synthesis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate. We will delve into the common side reactions encountered during its synthesis, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to explain the causality behind these challenges and offer robust, self-validating protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the primary factors contributing to the loss of product?

A1: Low yield is a multifaceted issue stemming from incomplete reactions, product degradation, or competing side reactions. The most common synthetic route involves the electrophilic formylation of Methyl 4-chloro-2-hydroxybenzoate. The choice of formylation method is critical.

  • Inherent Reaction Inefficiency: Certain methods, like the Duff reaction, are known for being generally inefficient, often resulting in significant recovery of starting material.[1] The reaction requires strongly electron-donating substituents on the aromatic ring, and while the hydroxyl group is a powerful activator, the chloro and ester groups are deactivating, which can temper reactivity.

  • Sub-optimal Reaction Conditions: Formylation reactions are sensitive to temperature and reaction time. Insufficient heating or time may lead to an incomplete reaction. Conversely, excessive heat can promote the formation of tar and polymeric byproducts, especially in strongly acidic conditions like the Duff or Vilsmeier-Haack reactions.

  • Competing Side Reactions: The formation of undesired isomers or byproducts (discussed in Q2 and Q3) directly consumes starting material, reducing the yield of the target molecule.

Troubleshooting Workflow: Low Yield

G start Problem: Low Yield tlc Analyze crude reaction mixture via TLC/LC-MS start->tlc sm_present Significant starting material remains? tlc->sm_present Check for unreacted starting material byproducts Multiple new spots/peaks observed? tlc->byproducts Check for side products sm_present->byproducts No action_time Consider increasing reaction time or temperature cautiously. Verify reagent purity and stoichiometry. sm_present->action_time Yes action_isomer Isomer formation is likely (See Q2). Optimize reaction temperature to favor kinetic (desired) product. Consider alternative formylation method. byproducts->action_isomer Yes action_tar action_tar byproducts->action_tar No, significant baseline material/tar? action_temp Reaction may be too harsh. Decrease temperature or use a milder formylation agent. action_tar->action_temp Yes G cluster_0 Reaction cluster_1 Workup cluster_2 Purification SM Methyl 4-chloro- 2-hydroxybenzoate React Formylation Reaction (e.g., Vilsmeier-Haack) SM->React Quench Aqueous Quench & pH Adjustment React->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying & Concentration Extract->Dry Crude Crude Product Mixture (Desired, Isomer, SM) Dry->Crude Column Flash Column Chromatography Crude->Column Fractions Analyze Fractions (TLC) Column->Fractions Pure Combine Pure Fractions & Concentrate Fractions->Pure Final Final Pure->Final Final Product

Sources

Optimization

Technical Support Center: Purification of Methyl 4-chloro-5-formyl-2-hydroxybenzoate

Current Status: Operational Subject: Impurity Removal & Troubleshooting Guide Target Compound: Methyl 4-chloro-5-formyl-2-hydroxybenzoate (Key Intermediate for Eltrombopag/Revolade) Document ID: TSC-PUR-045 Module 1: Imp...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Impurity Removal & Troubleshooting Guide Target Compound: Methyl 4-chloro-5-formyl-2-hydroxybenzoate (Key Intermediate for Eltrombopag/Revolade) Document ID: TSC-PUR-045

Module 1: Impurity Profiling (Know Your Enemy)

Before attempting purification, it is critical to identify which impurities are present. In the synthesis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate (typically via formylation of Methyl 4-chloro-2-hydroxybenzoate), the following byproducts are most common:

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Unreacted Starting Material Incomplete formylation (Duff/Reimer-Tiemann).Non-polar relative to bisulfite adducts.[1] Lacks aldehyde functionality.Bisulfite Extraction (Highly Effective)
Regioisomers (3-formyl) Formylation at the ortho position relative to hydroxyl group.Similar solubility to target; often co-crystallizes.Recrystallization (Solvent Specificity)
Oxidation Byproducts Oxidation of aldehyde to carboxylic acid (Methyl 4-chloro-2-hydroxyterephthalate).Highly acidic; soluble in weak base (NaHCO₃).Bicarbonate Wash
Polymeric Tars Aldehyde polymerization or phenol coupling (common in Duff reaction).Insoluble in non-polar solvents; often dark/black oil.Silica Plug / Activated Carbon

Module 2: Troubleshooting Guide (Q&A)

Q1: My crude product is a dark, sticky oil that refuses to crystallize. How do I initiate precipitation?

Diagnosis: This is typically caused by residual solvent or the presence of phenolic tars which inhibit crystal lattice formation. Corrective Action:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or Ethyl Acetate, then slowly add cold Hexane or Heptane until turbidity persists. Scratch the flask wall with a glass rod to induce nucleation.

  • Seed Crystal: If available, add a seed crystal of pure material.

  • Carbon Treatment: If the oil is black/dark brown, dissolve in hot Methanol, treat with Activated Carbon (5% w/w) for 30 minutes, filter hot through Celite, and cool slowly.

Q2: HPLC shows a persistent impurity at RRT ~0.95 (likely the 3-formyl isomer). Recrystallization isn't removing it.

Diagnosis: Regioisomers often form solid solutions. The 3-formyl isomer forms a strong intramolecular hydrogen bond (OH···O=CH) different from the target (OH···O=C-OMe), but their solubilities are close. Corrective Action:

  • Switch Solvent System: If using Methanol, switch to Diisopropyl Ether (DIPE) or a Toluene/Heptane system. The steric bulk of the 3-formyl isomer (sandwiched between OH and Cl) alters its solubility profile in non-polar solvents compared to the more linear 5-formyl target.

  • Flash Chromatography: If recrystallization fails, use a silica column with a gradient of Hexane:Ethyl Acetate (95:5 → 80:20). The target 5-formyl compound is typically more polar than the starting material but less polar than the acid impurity.

Q3: I used the Bisulfite method, but my yield is very low (<40%). Where did the product go?

Diagnosis: You likely lost product during the regeneration step or the adduct did not precipitate. Corrective Action:

  • Check the Aqueous Layer: The bisulfite adduct is water-soluble.[1][2] Do not discard the aqueous layer until the aldehyde is regenerated.

  • Regeneration pH: The aldehyde must be regenerated by basifying the aqueous layer. However, do not use strong heat or pH > 12 , as this can hydrolyze the methyl ester (saponification), destroying the molecule.

  • Optimization: Use Protocol A (below) which utilizes a controlled pH adjustment to prevent ester hydrolysis.

Module 3: Advanced Purification Protocols

Protocol A: The Bisulfite "Silver Bullet" (Chemical Purification)

Best for: Removing unreacted starting material and non-aldehyde impurities.

Mechanism: The aldehyde forms a water-soluble sulfonate adduct.[2] Non-aldehyde impurities stay in the organic layer.

  • Adduct Formation:

    • Dissolve crude solid (10 g) in Ethyl Acetate (50 mL) .

    • Add Saturated Sodium Bisulfite (NaHSO₃) solution (30 mL) .

    • Stir vigorously for 1-2 hours. A white precipitate (the adduct) may form at the interface.

    • Note: If precipitate forms, filter it off—this is your purified intermediate in salt form. If no precipitate, it is dissolved in the aqueous layer.

  • Separation:

    • Separate the layers.[1][2][3][4][5][6][7]

    • Organic Layer: Contains unreacted starting material and tars. Discard (or save for recovery).

    • Aqueous Layer (or Solid Adduct): Contains the target aldehyde.[2][7] Wash this layer once with fresh Ethyl Acetate to remove entrained organics.

  • Regeneration:

    • Combine the aqueous layer (or suspended solid adduct) with fresh Ethyl Acetate (60 mL) .

    • Slowly add 10% Sodium Carbonate (Na₂CO₃) or Dilute NaOH dropwise while stirring.

    • Critical: Monitor pH.[2] Stop adding base when pH reaches 9-10 . Do not exceed pH 11 to protect the ester.

    • Stir for 30 minutes. The solid should dissolve, and the aldehyde will migrate back into the Ethyl Acetate.

  • Isolation:

    • Separate the organic layer.[1][2][3][4][5][6]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Recrystallization (Physical Purification)

Best for: Removing regioisomers and trace colored impurities.

ParameterSpecification
Primary Solvent Methanol (MeOH) or Isopropyl Alcohol (IPA)
Anti-Solvent Water (if using MeOH) or Heptane (if using Toluene)
Temperature Ramp Heat to reflux (65°C for MeOH), cool to RT, then chill to 0-4°C

Step-by-Step:

  • Dissolve crude material in boiling Methanol (approx. 5-7 mL per gram).

  • If solution is dark, add Activated Carbon (0.5 g), stir 5 mins, and filter hot.

  • Allow filtrate to cool to room temperature undisturbed.

  • Once crystals appear, cool further to 0°C in an ice bath for 1 hour.

  • Filter and wash the cake with cold Methanol (-10°C).

  • Dry in a vacuum oven at 45°C.

Module 4: Process Visualization

Purification Decision Tree

PurificationLogic Start Crude Methyl 4-chloro-5-formyl-2-hydroxybenzoate CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType NonAldehyde Unreacted Starting Material (Non-Aldehyde) ImpurityType->NonAldehyde Starting Material > 5% Isomer Regioisomer (3-Formyl) (Aldehyde present) ImpurityType->Isomer Isomer > 1% Tar Polymeric Tars/Color ImpurityType->Tar Dark Color/Oil Bisulfite PROTOCOL A: Bisulfite Extraction NonAldehyde->Bisulfite Recryst PROTOCOL B: Recrystallization (MeOH/IPA) Isomer->Recryst Silica Silica Plug Filtration (Hexane/EtOAc) Tar->Silica FinalCheck Final Purity Check Bisulfite->FinalCheck Recryst->FinalCheck Silica->Recryst If solidifies FinalCheck->Recryst Purity < 98% Success Proceed to Next Step (e.g., Eltrombopag Synthesis) FinalCheck->Success Purity > 98%

Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.

References

  • Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[8] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724.

  • BenchChem Technical Support. (2025). "Aldehyde Purification via Bisulfite Adducts: Protocols and Troubleshooting."

  • PubChem Compound Summary. "Methyl 4-chloro-2-hydroxybenzoate (Precursor Data)." National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallographic analysis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of Methyl 4-chloro-5-formyl-2-hydroxybenzoate, a substituted aromatic compound with potential applications in medicinal and organic chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this guide will present a detailed, field-proven protocol for its X-ray crystallographic analysis and compare this gold-standard technique with other powerful analytical methods. By understanding the strengths and limitations of each approach, researchers can devise a comprehensive strategy for the unambiguous structural elucidation of novel small molecules.

The Central Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and intermolecular interactions can be accurately determined. For a molecule like Methyl 4-chloro-5-formyl-2-hydroxybenzoate, SCXRD would definitively establish the planarity of the benzene ring, the conformation of the ester and formyl groups, and the nature of the intramolecular and intermolecular hydrogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standard workflow for the crystallographic analysis of a small organic molecule like Methyl 4-chloro-5-formyl-2-hydroxybenzoate.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for diffraction.

  • Methodology: Slow evaporation is a common and effective technique. A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared and left undisturbed in a loosely covered vial. Over time, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, leading to the formation of crystals. Other techniques like vapor diffusion or cooling crystallization can also be employed.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data.

  • Methodology: A well-formed single crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement:

  • Objective: To determine the crystal structure from the collected diffraction data.

  • Methodology: The diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the ultimate structural confirmation, a suite of other analytical techniques offers complementary and often more readily accessible information about a molecule's identity and structure.[2][3] The following table and discussion compare X-ray crystallography with these alternative methods for the analysis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistry.Provides detailed information about the molecular framework in solution.Does not provide direct information on bond lengths or angles; can be complex for molecules with many signals.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.High sensitivity, provides molecular formula.Does not provide information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -C=O, C-Cl).Fast, non-destructive, provides a "fingerprint" of the molecule.Ambiguous for complex molecules; does not provide detailed structural information.
UV-Visible Spectroscopy Information about conjugated systems and electronic transitions.Simple, quantitative for concentration determination.Provides limited structural information.
High-Performance Liquid Chromatography (HPLC) Purity of the compound, retention time for identification.Excellent for separation and quantification.Does not provide structural information on its own.

The Synergy of a Multi-Technique Approach

The most robust characterization of a novel compound like Methyl 4-chloro-5-formyl-2-hydroxybenzoate is achieved through the strategic application of multiple analytical techniques.

  • Initial Characterization: Techniques like NMR, MS, and IR spectroscopy would be employed to confirm the molecular formula, identify functional groups, and piece together the basic connectivity of the atoms.[2][3] For instance, ¹H NMR would show the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl ester protons, with their chemical shifts and coupling patterns revealing their relative positions. ¹³C NMR would confirm the number of unique carbon atoms. IR spectroscopy would show characteristic stretches for the hydroxyl, carbonyl (ester and aldehyde), and C-Cl bonds.[4] High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

  • Purity Assessment: HPLC would be used to assess the purity of the synthesized compound, which is crucial for obtaining high-quality crystals for X-ray diffraction.[5]

  • Definitive Structural Confirmation: Finally, single-crystal X-ray diffraction would provide the definitive and unambiguous three-dimensional structure, validating the hypotheses drawn from the spectroscopic data.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the various analytical techniques in the structural elucidation of a novel compound.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Methyl 4-chloro-5-formyl-2-hydroxybenzoate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Slow Evaporation of Saturated Solution purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structural Validation & Analysis refinement->validation

Caption: Workflow for the synthesis and crystallographic analysis.

logical_relationship Logical Relationship of Analytical Techniques NMR NMR Spectroscopy (Connectivity) HPLC HPLC (Purity) NMR->HPLC Initial Characterization SCXRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) NMR->SCXRD Complementary Data MS Mass Spectrometry (Molecular Weight & Formula) MS->HPLC Initial Characterization MS->SCXRD Complementary Data IR IR Spectroscopy (Functional Groups) IR->HPLC Initial Characterization IR->SCXRD Complementary Data HPLC->SCXRD Purity Confirmed

Caption: Interplay of techniques for structural elucidation.

References

  • Influence of Hydroxyl Group Position and Substitution Pattern of Hydroxybenzoic Acid on the Formation of Molecular Salts with the Antifolate Pyrimethamine. (2021). Crystal Growth & Design. Retrieved from [Link]

  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

  • Growth and characterization of propyl-para-hydroxybenzoate single crystals. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Metal-Organic Frameworks in Bioanalysis: Extraction of Small Organic Molecules. (2021). MDPI. Retrieved from [Link]

  • Crystal structures of wild-type p-hydroxybenzoate hydroxylase complexed with 4-aminobenzoate,2,4-dihydroxybenzoate, and 2-hydroxy-4-aminobenzoate and of the Tyr222Ala mutant complexed with 2-hydroxy-4-aminobenzoate. Evidence for a proton channel and a new binding mode of the flavin ring. (1994). Biochemistry. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Journal of Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

  • Crystal structure of p-hydroxybenzoate hydroxylase complexed with its reaction product 3,4-dihydroxybenzoate. (n.d.). PubMed. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

  • Crystal structure of p-hydroxybenzoate hydroxylase reconstituted with the modified FAD present in alcohol oxidase from methylotrophic yeasts: evidence for an arabinoflavin. (n.d.). Protein Science. Retrieved from [Link]

  • Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. (n.d.). Elements Magazine. Retrieved from [Link]

  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. (n.d.). IUCrData. Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). AWS. Retrieved from [Link]

  • Access Structures. (n.d.). CCDC. Retrieved from [Link]

  • Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole. (n.d.). Google Patents.
  • Methyl 5-chloro-2-hydroxybenzoate. (n.d.). lookchem.com. Retrieved from [Link]

  • Methyl 5-chloro-2-hydroxybenzoate. (2025). chemsrc.com. Retrieved from [Link]

  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: structure and Hirshfeld surface analysis. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Methyl 4-formyl-2-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • 2-Chlorophenyl 4-methylbenzoate. (2008). ResearchGate. Retrieved from [Link]

  • Methyl 5-formyl-2-hydroxybenzoate. (2024). ChemBK. Retrieved from [Link]

Sources

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